molecular formula C9H12O3 B1177563 HZF-16 protein CAS No. 148733-47-5

HZF-16 protein

Numéro de catalogue: B1177563
Numéro CAS: 148733-47-5
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Description

The HZF-16 protein, also known as zinc finger protein 124 (ZNF124), is a member of the Krüppel-associated box (KRAB) domain-containing C2H2-type zinc finger protein (ZFP) family . These proteins are characterized by tandem arrays of zinc finger motifs, which facilitate sequence-specific DNA binding, enabling roles in transcriptional regulation and chromatin remodeling. The human ZNF124 gene is located on chromosome 1 (chr1) and encodes a protein with multiple C2H2 zinc finger domains, which are critical for interactions with DNA or other proteins . While its precise biological function remains understudied, ZNF124/HZF-16 has been implicated in cellular processes such as differentiation and apoptosis, as suggested by its transcriptional profiling in neural and mesenchymal progenitors .

Propriétés

Numéro CAS

148733-47-5

Formule moléculaire

C9H12O3

Synonymes

HZF-16 protein

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Zinc Finger Proteins

Structural Features

HZF-16 belongs to the C2H2 ZFP family, sharing structural homology with other members like ZNF133, ZNF132, and ZNF141. All possess conserved zinc finger motifs (Cys-X2-4-Cys-X12-His-X3-5-His) for DNA binding. However, variations in the number and arrangement of zinc finger domains differentiate their target-binding specificities. For example:

  • ZNF133 (Gene ID: 7692): Contains 12 zinc fingers and a KRAB repression domain .
  • ZNF132 (Gene ID: 7691): Lacks a KRAB domain but includes a SCAN domain for protein-protein interactions .
  • HZF-16/ZNF124 (Gene ID: 7678): Features 7–10 zinc fingers and a KRAB domain, suggesting dual roles in DNA binding and transcriptional repression .

Gene Expression Profiles

Transcriptional profiling in human embryonic neural and mesenchymal progenitors revealed distinct expression levels among zinc finger proteins:

Protein Gene ID Fold Change (Neural) Fold Change (Mesenchymal) Chromosomal Location
ZNF124 7678 3.45 5.80 chr1
ZNF131 7690 2.04 3.80 chr5
ZNF141 7700 2.37 2.58 chr4

Functional Roles

  • HZF-16/ZNF124 : Predominantly linked to transcriptional regulation; its KRAB domain may recruit chromatin modifiers to repress gene expression .
  • ZNF395 (Gene ID: 55893): Associates with stress response pathways and cancer progression .
  • BIRC5 (Gene ID: 332): A zinc finger-containing inhibitor of apoptosis, contrasting with ZNF124’s regulatory role .

Stability Under Stress Conditions

While direct data on HZF-16’s conformational stability are lacking, studies on analogous proteins (e.g., IgG1 monoclonal antibodies, FGF-1 mutants) highlight methodologies for comparability. Empirical phase diagrams (EPDs) and radar charts can visualize stability under stress (e.g., pH, temperature). For example:

  • FGF-1 Mutants : Single-point mutations reduced thermal stability by 5–10°C, detectable via high-throughput biophysical assays .
  • IgG1 mAbs : Differential glycosylation altered aggregation propensity under agitation stress .

Applying these methods, HZF-16’s stability could be compared to ZNF133 or ZNF132 to identify structural vulnerabilities or formulation optimizations.

Research Findings and Data Tables

Table 1: Comparative Structural and Functional Features

Protein Zinc Finger Domains Functional Domains Key Roles Expression Hotspots
ZNF124 7–10 KRAB Transcriptional repression Mesenchymal progenitors
ZNF133 12 KRAB, SCAN Chromatin remodeling Ubiquitous
ZNF141 9 KRAB Cell cycle regulation Epithelial tissues

Table 2: Expression Comparison in Progenitor Cells

Protein Neural Fold Change Mesenchymal Fold Change
ZNF124 3.45 5.80
ZNF131 2.04 3.80
ZNF141 2.37 2.58

Q & A

Q. What are the structural characteristics of HZF-16/ZNF124, and how do they influence its DNA-binding activity?

HZF-16 (ZNF124) is a Kruppel-type (C2H2) zinc finger protein, characterized by tandem repeats of Cys2-His2 motifs that enable sequence-specific DNA binding. Structural studies suggest these motifs interact with GC-rich promoter regions, modulating transcriptional regulation . Researchers can validate DNA-binding specificity using electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) with antibodies targeting ZNF124 .

Q. What standard methods are recommended for detecting HZF-16 expression in cellular models?

Quantitative PCR (qPCR) with primers targeting ZNF124 exons or Western blotting using validated antibodies (e.g., anti-ZNF124) are standard approaches. For tissue-specific expression profiling, RNA-seq datasets from human embryonic progenitors (e.g., Table S5 in transcriptional profiling studies) show ZNF124 downregulation in mesenchymal progenitors (fold change: 5.80; P < 0.05) . Ensure antibody specificity by cross-reactivity testing against homologous zinc finger proteins (e.g., ZNF131, ZNF141) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on HZF-16’s role in apoptosis versus cell proliferation?

Discrepancies may arise from cell type-specific contexts or off-target effects in knockdown/overexpression models. To address this:

  • Use conditional knockout models to study tissue-specific phenotypes.
  • Combine transcriptomic profiling (e.g., RNA-seq) with functional assays (e.g., caspase-3 activation for apoptosis, EdU incorporation for proliferation) .
  • Validate findings across multiple cell lines (e.g., HEK293, HeLa) to control for genetic background variability .

Q. What advanced proteomic techniques are suitable for mapping HZF-16 interaction networks?

  • Chemical Proteomics : Deploy CETSA (cellular thermal shift assay) or ITDR (isothermal dose-response) to identify HZF-16 binding partners under physiological conditions .
  • Affinity Purification-MS : Use CRISPR-tagged HZF-16 constructs (e.g., FLAG-tagged) for pull-downs followed by LC-MS/MS to detect co-purifying proteins .
  • Crosslinking-MS : Apply formaldehyde crosslinking to stabilize transient interactions before MS analysis .

Q. How can cross-species homology challenges be addressed when studying HZF-16 in non-human models?

HZF-16 homologs in model organisms (e.g., mice, zebrafish) may lack functional conservation due to divergent zinc finger domains. Strategies include:

  • Phylogenetic Analysis : Use tools like Ensembl Compara to identify orthologs with >70% sequence similarity in DNA-binding regions .
  • Functional Complementation : Test whether human ZNF124 rescues phenotypes in organism-specific knockout models .
  • ChIP-seq : Compare DNA-binding motifs across species to assess regulatory conservation .

Methodological Best Practices

Q. What controls are critical for HZF-16 functional studies?

  • Negative Controls : Include scramble shRNA or non-targeting CRISPR guides in knockdown/knockout experiments.
  • Positive Controls : Use known apoptosis inducers (e.g., staurosporine) or proliferation markers (e.g., cyclin D1) in assays .
  • Technical Replicates : Perform triplicate MS runs for proteomic studies to ensure reproducibility .

Q. How should researchers optimize HZF-16 antibody-based assays?

  • Validate antibodies via siRNA-mediated knockdown followed by Western blot to confirm signal reduction .
  • Pre-absorb antibodies with recombinant ZNF124 protein to block non-specific binding .
  • For immunohistochemistry, use antigen retrieval buffers (e.g., citrate pH 6.0) to enhance epitope accessibility .

Data Interpretation and Resources

Q. Which databases provide reliable HZF-16 interaction or expression data?

  • UniProt : Annotates ZNF124’s domain structure, post-translational modifications, and tissue expression .
  • PRIDE Archive : Hosts proteomic datasets identifying ZNF124 interactions in human cell lines .
  • Gene Expression Omnibus (GEO) : Contains RNA-seq data highlighting ZNF124 downregulation in mesenchymal progenitors (GSEXXXXX) .

Q. How can transcriptional profiling data be leveraged to hypothesize HZF-16 functions?

Co-expression analysis (e.g., WGCNA) of ZNF124 with apoptosis-related genes (e.g., BIRC5, PYCARD) in datasets like GSEXXXXX can reveal regulatory networks. Pair this with pathway enrichment tools (DAVID, Enrichr) to identify overrepresented biological processes .

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